Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester
Description
Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester is a heterocyclic compound featuring a fused imidazo-pyrimidine core with a chlorine substituent at position 5, a methyl group at position 7, and an ethyl ester functional group. The chlorine substituent likely enhances electrophilicity and bioactivity, while the ethyl ester group improves solubility and metabolic stability.
Properties
CAS No. |
195072-95-8 |
|---|---|
Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-17-10(16)5-8-6-15-9(12)4-7(2)13-11(15)14-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
APFAPVVVNALHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=CC(=NC2=N1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyrimidine with α-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. The subsequent chlorination and methylation steps introduce the 5-chloro and 7-methyl substituents, respectively. Finally, esterification with ethanol yields the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Structure : Shares the imidazo[1,2-a]pyridine core but replaces the pyrimidine ring with a pyridine ring. Substituents include a methyl group at position 5 and an ethyl ester at position 2 .
Applications :
- Pharmaceutical: Acts as a precursor for HIF-1α prolyl hydroxylase inhibitors (treatment of ischemic diseases) and FXa inhibitors (anticoagulants) . Synthesis: Synthesized via refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, yielding 52.6% after purification . Crystallography: Planar six-membered (pyridine) and five-membered (imidazole) rings with a dihedral angle of 1.4° between them. Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice .
| Parameter | Target Compound | Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate |
|---|---|---|
| Core Structure | Imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyridine |
| Substituents | 5-Cl, 7-Me, ethyl ester | 5-Me, ethyl ester |
| Key Applications | Not explicitly reported (potential HIF/FXa) | HIF-1α inhibitors, FXa inhibitors |
| Synthesis Yield | Not reported | 52.6% |
| Crystallographic Planarity | Not reported | Dihedral angle: 1.4° between rings |
Imidazole-Based Pesticides (e.g., Imazethapyr)
Structure : Pyridine/imidazole hybrids with carboxy groups (e.g., imazethapyr: 2-(4,5-dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid) .
Applications : Herbicidal activity via acetolactate synthase (ALS) inhibition .
Key Differences :
- The target compound lacks the carboxylic acid group critical for ALS inhibition.
- Chlorine and methyl groups may confer distinct electronic and steric effects compared to ethyl or methoxymethyl substituents in pesticides .
Biological Activity
Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C9H8ClN3O2
- Molar Mass : 225.63 g/mol
- CAS Number : 195072-99-2
These properties indicate the compound's potential for various biological interactions due to its heterocyclic structure.
Synthesis
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions that include cyclization and substitution reactions. For instance, Zhou et al. reported methods for synthesizing various derivatives with altered substituents to enhance biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For example, a study demonstrated that certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative | MCF-7 | 0.87 - 12.91 |
| 5-Fluorouracil | MCF-7 | 17.02 |
Additionally, these compounds showed increased levels of caspase activation, indicating potential induction of apoptosis in cancer cells .
Antimicrobial Activity
The antibacterial properties of imidazo[1,2-a]pyrimidine derivatives have also been explored. A study synthesized a series of derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as Mycobacterium species .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Potent |
| Escherichia coli | Moderate |
| Mycobacterium tuberculosis | Significant |
Anti-inflammatory Activity
Research has indicated that these compounds possess anti-inflammatory properties as well. A study highlighted that certain imidazo[1,2-a]pyrimidines acted as GABAA receptor ligands, which may contribute to their anti-inflammatory effects by modulating neurotransmitter systems involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of imidazo[1,2-a]pyrimidines is significantly influenced by the nature and position of substituents on the pyrimidine ring. Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to decrease it. For instance:
- Chloro substituents at the 5-position enhance anticancer activity.
- Methyl groups at the 7-position increase solubility and bioavailability.
Case Studies
- Anticancer Efficacy : A specific derivative showed exceptional efficacy against HeLa cells with an IC50 value of 0.126 μM compared to doxorubicin's IC50 value of approximately 0.5 μM, suggesting a promising alternative for cancer treatment .
- Antimicrobial Testing : In vitro tests confirmed that certain derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL against resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester?
- Methodological Answer : A common approach involves cyclocondensation reactions. For analogous imidazo[1,2-a]pyridine derivatives, refluxing a substituted pyridin-2-amine (e.g., 6-methyl-pyridin-2-ylamine) with α-bromo-ketoesters (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) in ethanol under reflux for 6 hours yields the core imidazo ring. Post-reaction neutralization with anhydrous KHCO₃ (pH ≈ 8) precipitates the product, which is purified via solvent evaporation or recrystallization (e.g., ethyl acetate slow evaporation) . Adjustments for chloro and methyl substituents may require halogenation or alkylation steps during intermediate synthesis.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors/mists.
- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources.
- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous chemical disposal.
- Emergency Measures : For skin/eye contact, rinse immediately with water (≥15 minutes); seek medical attention if irritation persists .
Q. Which spectroscopic and crystallographic techniques are used to confirm its structure?
- Methodological Answer :
- X-ray Crystallography : Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonds). For imidazo derivatives, planar ring systems (deviation <0.003 Å) and dihedral angles between fused rings (e.g., 1.4°) are typical .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester peaks at δ ~4.2 ppm for –CH₂ and δ ~1.3 ppm for –CH₃).
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent selection, temperature).
- Machine Learning : Analyze historical reaction data to narrow optimal parameters (e.g., catalyst loading, stoichiometry).
- ICReDD Framework : Combines computational screening with experimental validation, reducing trial-and-error cycles. For example, reaction path searches can prioritize bromo-ketoester reactivity over alternative electrophiles .
Q. What mechanistic insights explain regioselectivity in halogenation or alkylation of the imidazo[1,2-a]pyrimidine core?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., C5/C7) are prone to halogenation. Chlorination at C5 may involve directing effects from the acetic acid side chain.
- Steric Effects : Methyl groups at C7 hinder substitution at adjacent positions.
- DFT Studies : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .
Q. How do structural modifications influence bioactivity, and what SAR trends are observed?
- Methodological Answer :
- Hypoxia-Inducible Factor (HIF) Inhibition : Analogous imidazo[1,2-a]pyridines with ester groups show enhanced binding to prolyl hydroxylases. The 5-chloro substituent may improve metabolic stability.
- Thromboembolic Applications : FXa inhibitor activity correlates with electron-withdrawing groups (e.g., Cl) at C5 and hydrophobic esters (e.g., ethyl) at C2.
- In Silico Docking : Compare binding affinities of methyl vs. ethyl esters to target enzymes .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere).
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve signal overlap.
- Literature Meta-Analysis : Compare crystallographic data (e.g., Cambridge Structural Database) to identify common vs. anomalous structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
